
methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate, also known as METC, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications.
Mecanismo De Acción
The mechanism of action of methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme that plays a vital role in the transmission of nerve impulses. By inhibiting this enzyme, this compound can disrupt the normal functioning of the nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase, anti-inflammatory, analgesic, and antipyretic properties. It has also been found to possess antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate has several advantages for lab experiments, including its high potency and selectivity towards acetylcholinesterase. However, it also has some limitations, including its potential toxicity and the need for specific safety precautions during its handling and use.
Direcciones Futuras
There are several future directions for the study of methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate, including its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Further studies are also needed to explore its potential use as a pesticide and herbicide, as well as its potential environmental impact.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate involves the reaction of 3,5-dimethyl-1H-pyrazole with thiophene-3-carboxaldehyde, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a catalyst under specific conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of medicinal chemistry, where it has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the activity of acetylcholinesterase.
Propiedades
IUPAC Name |
methyl N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-6-10(2)16(15-9)12(7-14-13(17)18-3)11-4-5-19-8-11/h4-6,8,12H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSUSLJVZRBERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)OC)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

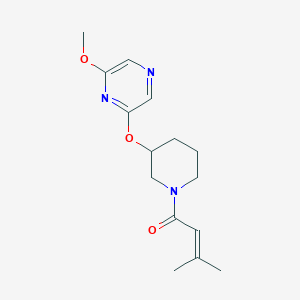
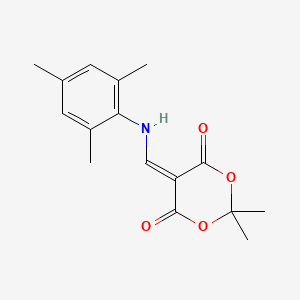
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2790876.png)

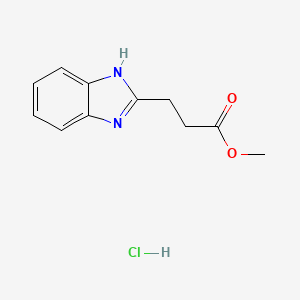
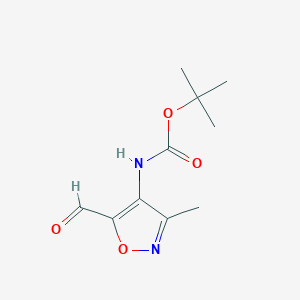
![(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B2790881.png)

methylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B2790884.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2790885.png)
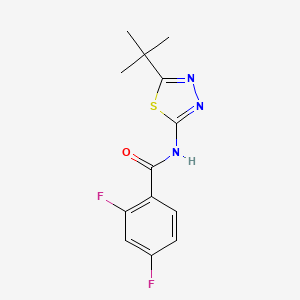

![6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790893.png)
